molecular formula C24H26O8 B2576792 (Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 903184-97-4

(Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2576792
CAS No.: 903184-97-4
M. Wt: 442.464
InChI Key: AFFSAQABMXRUJE-LSCVHKIXSA-N
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Description

(Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C24H26O8 and its molecular weight is 442.464. The purity is usually 95%.
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Biological Activity

(Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with various functional groups, contributing to its biological activity. The molecular weight is approximately 428.4 g/mol, and its structure can be depicted as follows:

 Z isopropyl 2 4 methyl 3 oxo 2 3 4 5 trimethoxybenzylidene 2 3 dihydrobenzofuran 6 yl oxy acetate\text{ Z isopropyl 2 4 methyl 3 oxo 2 3 4 5 trimethoxybenzylidene 2 3 dihydrobenzofuran 6 yl oxy acetate}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzofuran derivative.
  • Alkylation with isopropyl acetate.
  • Introduction of the methoxy and methyl groups through specific reagents and conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against different cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
Breast Cancer15.0Induction of apoptosis
Colon Cancer20.5Inhibition of cell cycle progression
Lung Cancer18.0Modulation of signaling pathways

These findings suggest that the compound may exert its effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Antioxidant Activity

In addition to anticancer properties, this compound has been evaluated for its antioxidant capabilities. Studies indicate that it can scavenge free radicals effectively:

Assay Result
DPPH ScavengingIC50 = 25 µM
ABTS AssayIC50 = 30 µM

This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

  • Study on Antiproliferative Effects : A recent study published in the Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives and found that those with similar structural motifs to (Z)-isopropyl 2-((4-methyl-3-oxo...) exhibited promising anticancer activity against breast and colon cancer cell lines .
  • Mechanistic Insights : Another investigation focused on the mechanisms underlying the observed biological activities. It was found that compounds with a similar structure could inhibit key enzymes involved in cancer metabolism and promote apoptosis through the intrinsic pathway .

Properties

IUPAC Name

propan-2-yl 2-[[(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O8/c1-13(2)31-21(25)12-30-16-7-14(3)22-17(11-16)32-18(23(22)26)8-15-9-19(27-4)24(29-6)20(10-15)28-5/h7-11,13H,12H2,1-6H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFSAQABMXRUJE-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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